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Compound of Interest

Compound Name: DDO-2213

Cat. No.: B15583738 Get Quote

A Guide for Researchers in Drug Development

The interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia

1 (MLL1) is a critical dependency for the initiation and maintenance of MLL-rearranged

leukemias. This has made the WDR5-MLL1 protein-protein interaction a prime target for

therapeutic intervention. This guide provides a comparative analysis of the pharmacokinetic

properties of DDO-2213, a promising oral inhibitor, against another key WDR5-MLL1 inhibitor,

OICR-9429. The data presented is compiled from preclinical studies to assist researchers in

evaluating and selecting candidates for further development.

Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of DDO-2213 and OICR-

9429 in preclinical rodent models. These parameters are crucial for assessing the drug-like

properties of the compounds, including their absorption, distribution, and overall exposure.
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Pharmacokinetic
Parameter

DDO-2213 (Mouse) DDO-2213 (Rat) OICR-9429 (Mouse)

Dose (Route) 50 mg/kg (p.o.) 50 mg/kg (p.o.) 5 mg/kg (i.v.)

Cmax (ng/mL) 1001 ± 139 1654 ± 265 1140

Tmax (h) 2.33 ± 1.63 3.00 ± 1.41 0.08

AUC (0-t) (ng·h/mL) 4861 ± 975 10067 ± 2049 821

AUC (0-∞) (ng·h/mL) 4967 ± 983 10254 ± 2068 823

t1/2 (h) 4.35 ± 1.54 4.98 ± 1.05 1.8

Oral Bioavailability

(F%)
34.2% 46.1% Not Reported

Data for DDO-2213 sourced from Chen W, et al. J Med Chem. 2021.[1] Data for OICR-9429

sourced from Getlik M, et al. J Med Chem. 2016.

Experimental Protocols
The methodologies outlined below describe the in vivo pharmacokinetic studies conducted for

DDO-2213 and OICR-9429.

DDO-2213 Pharmacokinetic Study Protocol
Animal Models: Male BALB/c mice (n=3 per time point) and male Sprague-Dawley rats (n=3

per time point) were used for the studies.

Compound Administration: For oral administration (p.o.), DDO-2213 was formulated in a

vehicle of 0.5% CMC-Na and administered via oral gavage at a dose of 50 mg/kg. For

intravenous administration (i.v.), the compound was dissolved in a solution of 20% Solutol

HS 15 and administered at a dose of 5 mg/kg.

Sample Collection: Blood samples were collected from the tail vein at specified time points

(e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
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Sample Analysis: Plasma concentrations of DDO-2213 were determined using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental

analysis with Phoenix WinNonlin software.

OICR-9429 Pharmacokinetic Study Protocol
Animal Model: Male CD-1 mice were utilized for the pharmacokinetic evaluation.

Compound Administration: OICR-9429 was formulated in 5% dextrose in water (D5W) and

administered as a single intravenous (i.v.) bolus at a dose of 5 mg/kg.

Sample Collection: Blood samples were collected at various time points post-administration.

Sample Analysis: Plasma concentrations of OICR-9429 were quantified using an LC-MS/MS

method.

Data Analysis: Pharmacokinetic parameters were determined from the plasma

concentration-time data.

Visualizing Experimental and Logical Frameworks
To further elucidate the processes involved in pharmacokinetic assessment and drug discovery,

the following diagrams are provided.
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Caption: Workflow of an In Vivo Pharmacokinetic Study.
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Caption: Drug Development Path for WDR5-MLL1 Inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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